2-(2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetonitrile
Description
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Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-10-13(6-9-20)15(21)19(8-7-17)14(18-10)11-2-4-12(16)5-3-11/h2-5,20H,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTMSYLUMDXEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)F)CC#N)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of the compound typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of functional groups such as the hydroxyethyl and acetonitrile moieties. A common synthetic route includes:
- Formation of the Pyrimidine Core : Utilizing starting materials like 4-fluorobenzaldehyde and 2-hydroxyethylamine under acidic conditions.
- Cyclization : The reaction conditions are optimized to favor cyclization, yielding the desired pyrimidine structure.
- Functionalization : Subsequent reactions introduce the acetonitrile group, completing the synthesis.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of fluorophenyl-pyrimidines have shown effectiveness against various Gram-positive bacteria and fungi. The structure-activity relationship suggests that the presence of a fluorophenyl group is crucial for enhancing antimicrobial activity .
Anticancer Properties
The compound is being investigated for its anticancer potential, particularly in relation to its ability to inhibit specific cancer cell lines. Studies on related compounds have demonstrated their efficacy in targeting oncogenes through mechanisms involving apoptosis and cell cycle arrest. For example, BRD4 inhibitors, which share structural similarities, have shown promise in preclinical models by suppressing c-MYC expression in cancer cells .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. The interaction between the hydroxyethyl group and specific enzymes could modulate their activity, making it a candidate for further investigation in drug development.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of fluorinated pyrimidines for their antimicrobial activity against common pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial effects with low toxicity profiles .
Case Study 2: Anticancer Activity
In vitro studies on related pyrimidine derivatives have shown that they can induce apoptosis in various cancer cell lines. These findings support the hypothesis that modifications in the pyrimidine structure can enhance anticancer activity through targeted inhibition of oncogenic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorophenyl Group | Essential for antimicrobial activity |
| Hydroxyethyl Group | Potential enzyme modulation |
| Pyrimidine Core | Critical for anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
